molecular formula C14H21BrClNO B1527398 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220030-46-5

3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1527398
CAS No.: 1220030-46-5
M. Wt: 334.68 g/mol
InChI Key: ZSZKVEZOGVNIMA-UHFFFAOYSA-N
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Description

The compound “3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride” is a chemical substance with the CAS number 1220030-46-5 . It has a molecular formula of C14H21BrClNO .


Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the available sources .

Scientific Research Applications

Synthesis and bioactivities of halogen bearing phenolic chalcones and their corresponding bis Mannich bases Phenolic bis Mannich bases were synthesized, and their cytotoxic and carbonic anhydrase enzyme inhibitory effects were evaluated. Compounds displayed low inhibition potency toward hCA I and hCA II isoforms but were more selective toward hCA I isoenzyme. Molecular modifications are needed for the development of better CA inhibitors. Yamali, Gul, Sakagami, & Supuran, 2016.

Paroxetine Hydrochloride Paroxetine Hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor. This review documents its physicochemical properties, spectroscopic data, stability, preparation methods, and methods of analysis in pharmaceutical and biological samples. Germann, Ma, Han, & Tikhomirova, 2013.

Metabolic Activity in Obese Rats 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, was observed to reduce food intake and weight gain in obese rats when administered chronically. An increase in free fatty acid concentration was also noted. Massicot, Steiner, & Godfroid, 1985.

The Synthesis and Reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones The synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives was achieved, with further treatments producing compounds with potential for various applications. Structural confirmation of all new products is discussed. Shin, Sato, Honda, & Yoshimura, 1983.

Unique Coordination Chemistry of Copper (II) The study explored the coordination chemistry of Cu(II) in the presence of bromide as a counter-anion using N,N,O-donor Schiff-base ligands. The influence of molecular substituents on bromination, magnetic properties, and nuclearity issues were rationalized by DFT calculations. Majumder, Chakraborty, Adhikary, Kara, Zangrando, Bauzá, Frontera, & Das, 2016.

Safety and Hazards

The safety information for this compound is not fully detailed in the available sources . It’s always important to handle chemical substances with appropriate safety measures.

Properties

IUPAC Name

3-[(2-bromo-4-ethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-11-5-6-14(13(15)8-11)17-10-12-4-3-7-16-9-12;/h5-6,8,12,16H,2-4,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZKVEZOGVNIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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